[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Description
[2-(4-Morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a morpholine substituent at position 4 of the heterocyclic core and an ethylamine group at position 1. This compound is synthesized via nucleophilic substitution and coupling reactions, as inferred from analogous methods in the literature (e.g., formamide-mediated cyclization in and Vilsmeier–Haack formylation in ). Its structural features make it a candidate for therapeutic applications, particularly in oncology and inflammation, where pyrazolopyrimidines are known to inhibit kinases like EGFR or PI3K .
Properties
IUPAC Name |
2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c12-1-2-17-11-9(7-15-17)10(13-8-14-11)16-3-5-18-6-4-16/h7-8H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSWYHWDRJZNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
- Starting from a suitable pyrazole derivative, the core structure can be synthesized through cyclization reactions involving appropriate reagents such as hydrazine and formamide under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction
- Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the ethylamine side chain. Common reducing agents include sodium borohydride or lithium aluminum hydride.
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Substitution
- Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-d]pyrimidine core, allowing for the introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
Oxidation Products: Oxidized derivatives of the morpholine ring.
Reduction Products: Reduced forms of the pyrazolo[3,4-d]pyrimidine core or ethylamine side chain.
Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can be beneficial in treating diseases such as cancer. The compound’s ability to inhibit specific kinases makes it a valuable tool in biological research.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its kinase inhibitory activity can lead to the development of new therapeutic drugs that target cancer cells selectively, minimizing damage to healthy cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their normal function, disrupting cell signaling pathways that are essential for cancer cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[3,4-d]pyrimidine derivatives:
Key Findings:
Morpholine Position Matters : The target compound’s morpholine group at position 4 likely improves water solubility compared to phenyl-substituted analogs (e.g., and ). This aligns with morpholine’s role in enhancing solubility in kinase inhibitors like GDC-0941 .
Methylthio Modification : The methylthio-substituted analog () exhibits higher lipophilicity (logP ~2.5 vs. ~1.8 for the target), which may enhance cell permeability but reduce metabolic stability due to sulfur oxidation .
Side Chain vs. Core Substitution : Compounds with morpholine on the ethylamine side chain () show reduced binding affinity in kinase assays compared to the target’s core-substituted morpholine, emphasizing the importance of substituent placement .
Aryl vs. Heterocyclic Substitution : Aryl groups (e.g., 3-methylphenyl in ) increase hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Biological Activity
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine, often referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role in inhibiting specific kinases and its implications in various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H18N6O
- Molecular Weight : 246.31 g/mol
This compound features a morpholine ring and a pyrazolo[3,4-d]pyrimidine core, which are critical for its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of phosphoinositide 3-kinase (PI3K) pathways. Specifically, it has been shown to selectively inhibit the PI3Kδ isoform with an IC50 value of approximately 14 nM, indicating high selectivity over other class I PI3Ks by a factor of 56 to 83 times . This selective inhibition plays a crucial role in modulating various cellular processes such as proliferation, survival, and migration.
Inhibition of PI3K Pathways
Research indicates that this compound effectively inhibits the phosphorylation of AKT at T308, which is a key step in the PI3K signaling pathway. The inhibition of this pathway is significant in cancer biology as it can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It modulates leukocyte chemotaxis and may influence T-cell activation and cytokine production, which are critical in inflammatory responses .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
